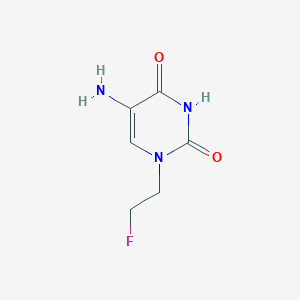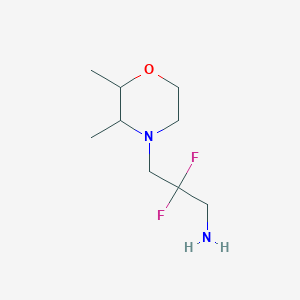![molecular formula C7H7F6N B13171622 6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13171622.png)
6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Bis(trifluoromethyl)-3-azabicyclo[310]hexane is a unique bicyclic compound characterized by its rigid structure and the presence of trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane typically involves the reaction of perfluoro(2,6-dimethyl-1-azacyclohexene) with phenyl lithium (PhLi) in a solvent mixture of cyclohexane and diethyl ether (Et2O) at temperatures ranging from -50°C to 40°C. This reaction yields the desired compound in good yield (72%) .
Industrial Production Methods
While specific industrial production methods for 6,6-Bis(trifluoromethyl)-3-azabicyclo[31
Chemical Reactions Analysis
Types of Reactions
6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Mechanism of Action
The mechanism by which 6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-1,1,5,5-tetraaza-6,6-bi(bicyclo[3.1.0]hexane): This compound features a similar bicyclic structure but with dimethyl groups instead of trifluoromethyl groups.
6,6-Difluorobicyclo[3.1.0]hexane: Another similar compound with difluoromethyl groups, which also exhibits unique chemical properties.
Uniqueness
6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance the compound’s reactivity and stability, making it a valuable tool in various scientific and industrial applications .
Properties
Molecular Formula |
C7H7F6N |
|---|---|
Molecular Weight |
219.13 g/mol |
IUPAC Name |
6,6-bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H7F6N/c8-6(9,10)5(7(11,12)13)3-1-14-2-4(3)5/h3-4,14H,1-2H2 |
InChI Key |
VSNWBMDUPGMOND-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2(C(F)(F)F)C(F)(F)F)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


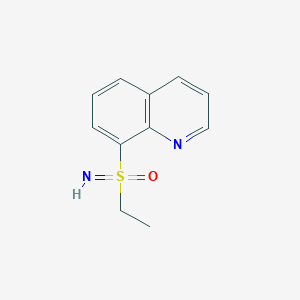
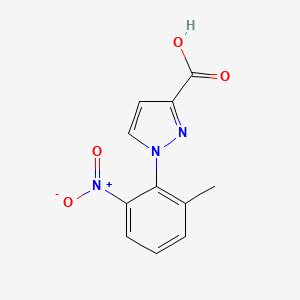

![4-[(4-Isopropylbenzoyl)amino]butanoic acid](/img/structure/B13171568.png)
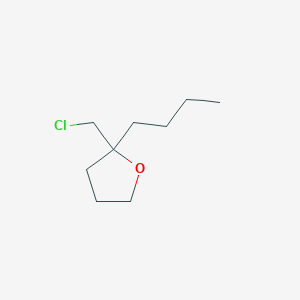
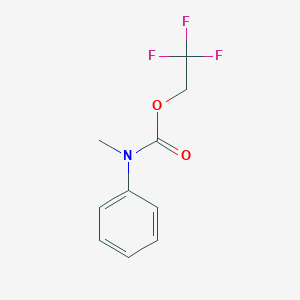
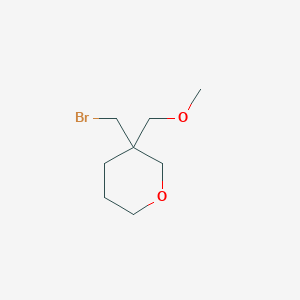

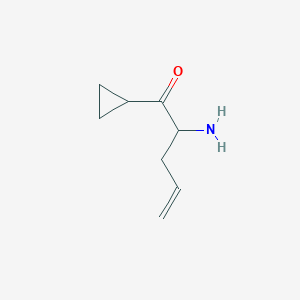
![(2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B13171606.png)
